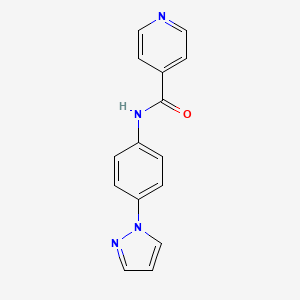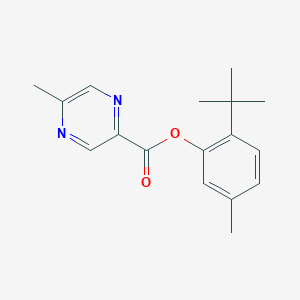![molecular formula C12H14N4O B7521392 N-[(1-ethylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B7521392.png)
N-[(1-ethylpyrazol-4-yl)methyl]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-ethylpyrazol-4-yl)methyl]pyridine-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds. It features a pyrazole ring and a pyridine ring, both of which are significant in medicinal chemistry due to their diverse biological activities. This compound is of interest in various fields, including pharmaceuticals and agrochemicals, due to its potential therapeutic properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-ethylpyrazol-4-yl)methyl]pyridine-2-carboxamide typically involves the reaction of 1-ethylpyrazole with pyridine-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
Starting Materials: 1-ethylpyrazole, pyridine-2-carboxylic acid chloride, triethylamine.
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), room temperature, inert atmosphere (e.g., nitrogen or argon).
Procedure: The pyridine-2-carboxylic acid chloride is added dropwise to a solution of 1-ethylpyrazole and triethylamine in dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: N-[(1-ethylpyrazol-4-yl)methyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted carboxamides or other derivatives.
科学的研究の応用
N-[(1-ethylpyrazol-4-yl)methyl]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of N-[(1-ethylpyrazol-4-yl)methyl]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects.
類似化合物との比較
- N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide
- N-[(1-ethylpyrazol-4-yl)methyl]pyridine-3-carboxamide
- N-[(1-ethylpyrazol-4-yl)methyl]pyridine-4-carboxamide
Uniqueness: N-[(1-ethylpyrazol-4-yl)methyl]pyridine-2-carboxamide is unique due to its specific substitution pattern on the pyrazole and pyridine rings. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the ethyl group on the pyrazole ring and the carboxamide group on the pyridine ring can influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.
特性
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-16-9-10(8-15-16)7-14-12(17)11-5-3-4-6-13-11/h3-6,8-9H,2,7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMUHKLZORCATK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CNC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Naphthalene-1-carbonyl)piperazin-1-yl]propanenitrile](/img/structure/B7521322.png)
![[2-(2-Bromo-4-nitroanilino)-2-oxoethyl] 4-piperidin-1-ylsulfonylbenzoate](/img/structure/B7521336.png)
![N-(furan-2-ylmethyl)-2-[4-(3-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B7521338.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B7521346.png)
![2-(2-Chloroprop-2-enylsulfanyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7521353.png)
![5-chloro-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B7521357.png)
![5-[[1-(Oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylmethyl]-1-phenyltetrazole](/img/structure/B7521360.png)

![1-[[4-Ethyl-5-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]azepan-2-one](/img/structure/B7521374.png)

![N-[2-(3-chlorophenyl)ethyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7521379.png)

![2-[(2-fluorophenyl)sulfonylamino]-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-4-methylsulfanylbutanamide](/img/structure/B7521385.png)
